REACTION_CXSMILES
|
C([Mg]Cl)(C)C.[Cl-].[Li+].Br[C:9]1[N:13]([CH3:14])[CH:12]=[N:11][CH:10]=1.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH:21]=[O:22]>C1COCC1>[CH3:14][N:13]1[C:9]([CH:21]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=2)[OH:22])=[CH:10][N:11]=[CH:12]1 |f:0.1.2|
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Name
|
|
Quantity
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19.5 mL
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Type
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reactant
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Smiles
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C(C)(C)[Mg]Cl.[Cl-].[Li+]
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Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
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BrC1=CN=CN1C
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Name
|
|
Quantity
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130 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)C=O
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Name
|
|
Quantity
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55 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred for 5 minutes at 0° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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warmed to room temperature for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice bath
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Type
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CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride
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Type
|
CUSTOM
|
Details
|
The mixture was partitioned between brine and ethyl acetate
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Type
|
EXTRACTION
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Details
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The separated aqueous phase was further extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica gel, 0-5% MeOH-DCM)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |